

# Application Notes & Protocols: Synergy Testing of Aztreonam with Novel Beta-Lactamase Inhibitors

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## Compound of Interest

Compound Name: Aztreonam

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## Application Note: The Rationale for Aztreonam and Novel $\beta$ -Lactamase Inhibitor Combinations

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing carbapenemases, presents a formidable global health challenge. Among the most difficult-to-treat are infections caused by organisms producing metallo- $\beta$ -lactamases (MBLs), as these enzymes hydrolyze nearly all  $\beta$ -lactam antibiotics, including carbapenems. **Aztreonam**, a monobactam, is a notable exception; its unique structure renders it stable against hydrolysis by MBLs.<sup>[1][2][3][4][5]</sup>

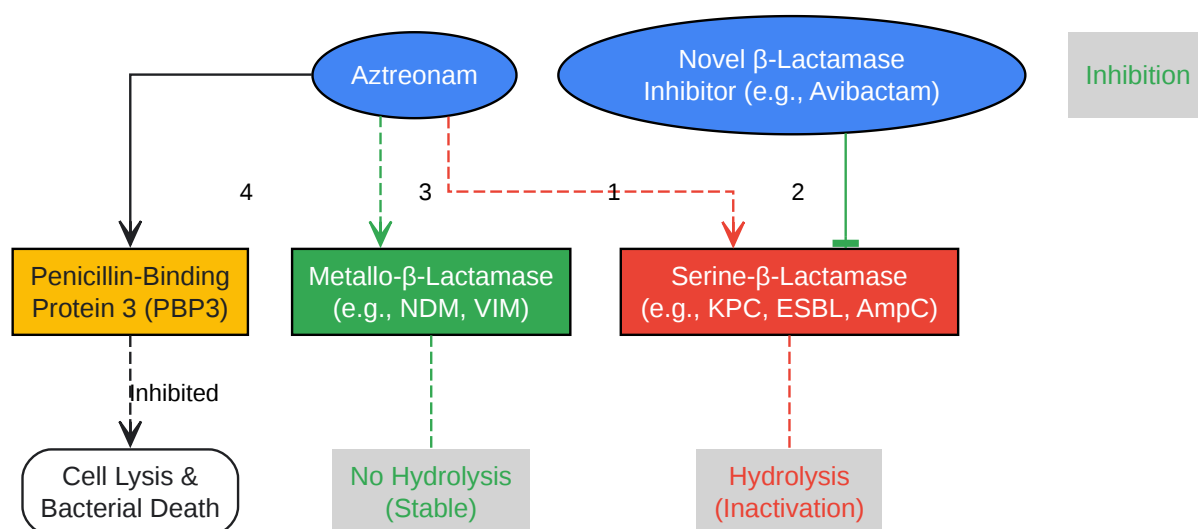
However, the clinical utility of **aztreonam** monotherapy is often compromised because many MBL-producing bacteria also co-produce other types of  $\beta$ -lactamases, such as extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC cephalosporinases, and serine carbapenemases (e.g., KPC), which can readily hydrolyze **aztreonam**.<sup>[1][3][4][6][7][8]</sup> This has led to the development and investigation of combination therapies pairing **aztreonam** with a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor.

Novel inhibitors like avibactam, relebactam, zidebactam, and taniborbactam are potent against a wide array of Ambler class A, C, and some D serine  $\beta$ -lactamases.<sup>[1][3][9][10][11]</sup> By combining **aztreonam** with one of these inhibitors, the inhibitor neutralizes the co-produced

serine  $\beta$ -lactamases, effectively "rescuing" **aztreonam** and allowing it to exert its bactericidal activity by binding to penicillin-binding protein 3 (PBP3) and inhibiting cell wall synthesis.[5][6][12] This synergistic combination restores the activity of **aztreonam** against many MDR, MBL-producing pathogens and represents a promising therapeutic strategy.[2][3][4][6]

## Mechanism of Synergy

The synergistic interaction between **aztreonam** and a novel  $\beta$ -lactamase inhibitor like avibactam against an MBL-producing bacterium is a classic example of antibiotic rescue.



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Caption: Mechanism of **Aztreonam**-Inhibitor Synergy.

## Quantitative Data Summary

The in vitro efficacy of **aztreonam** combined with novel  $\beta$ -lactamase inhibitors has been evaluated against a range of MDR Gram-negative isolates. The data below summarizes typical findings.

Table 1: In Vitro Susceptibility of MBL-Producing Enterobacterales to **Aztreonam** Combinations

Organism	$\beta$ -Lactamase Profile	Aztreonam MIC ( $\mu\text{g/mL}$ )	Aztreonam/Avibactam (4 $\mu\text{g/mL}$ ) MIC ( $\mu\text{g/mL}$ )	Aztreonam/Zidebactam MIC ( $\mu\text{g/mL}$ )	Synergy Rate (%)	Reference
<i>K. pneumoniae</i>	NDM + KPC	>256	0.25 - 2	N/A	~97-100%	[3]
<i>E. coli</i>	NDM	>128	$\leq 1$	N/A	~100%	[13]
Enterobacterales	MBL-producers	>64	0.125 - 8	$\leq 0.03$ - 64	70.3%	[14]
Enterobacterales	MBL-producers	>64	N/A	$\leq 0.03$ - 8	98.4%	[14]

| Enterobacterales | MBL + ESBL | 16 - >128 | 0.25 - 4 | 0.5 - 8 | High |[1][4] |

Note: Synergy rates are often defined as the percentage of isolates for which the **aztreonam** MIC is reduced to the susceptible breakpoint (e.g.,  $\leq 4$  or  $\leq 8$   $\mu\text{g/mL}$ ) in the presence of the inhibitor.[15][16]

Table 2: In Vitro Susceptibility of MBL-Producing *P. aeruginosa* to **Aztreonam** Combinations

$\beta$ -Lactamase Profile	Aztreonam MIC ( $\mu\text{g/mL}$ )	Aztreonam/Avibactam (4 $\mu\text{g/mL}$ ) MIC ( $\mu\text{g/mL}$ )	Aztreonam/Zidebactam MIC ( $\mu\text{g/mL}$ )	Synergy Rate (%)	Reference
MBL-producers	>32	1 - >64	1 - >64	~69.2%	[14]

| MBL-producers | >64 | >16 (most isolates) | N/A | ~6% |[2] |

Note: Synergy against MBL-producing *P. aeruginosa* is often lower due to additional resistance mechanisms beyond  $\beta$ -lactamase production, such as efflux pumps and porin mutations.[\[2\]](#)[\[16\]](#)

## Experimental Protocols

Several methods are used to assess the synergistic activity of **aztreonam** and  $\beta$ -lactamase inhibitors in vitro. These range from simple qualitative screening tests to complex dynamic models.

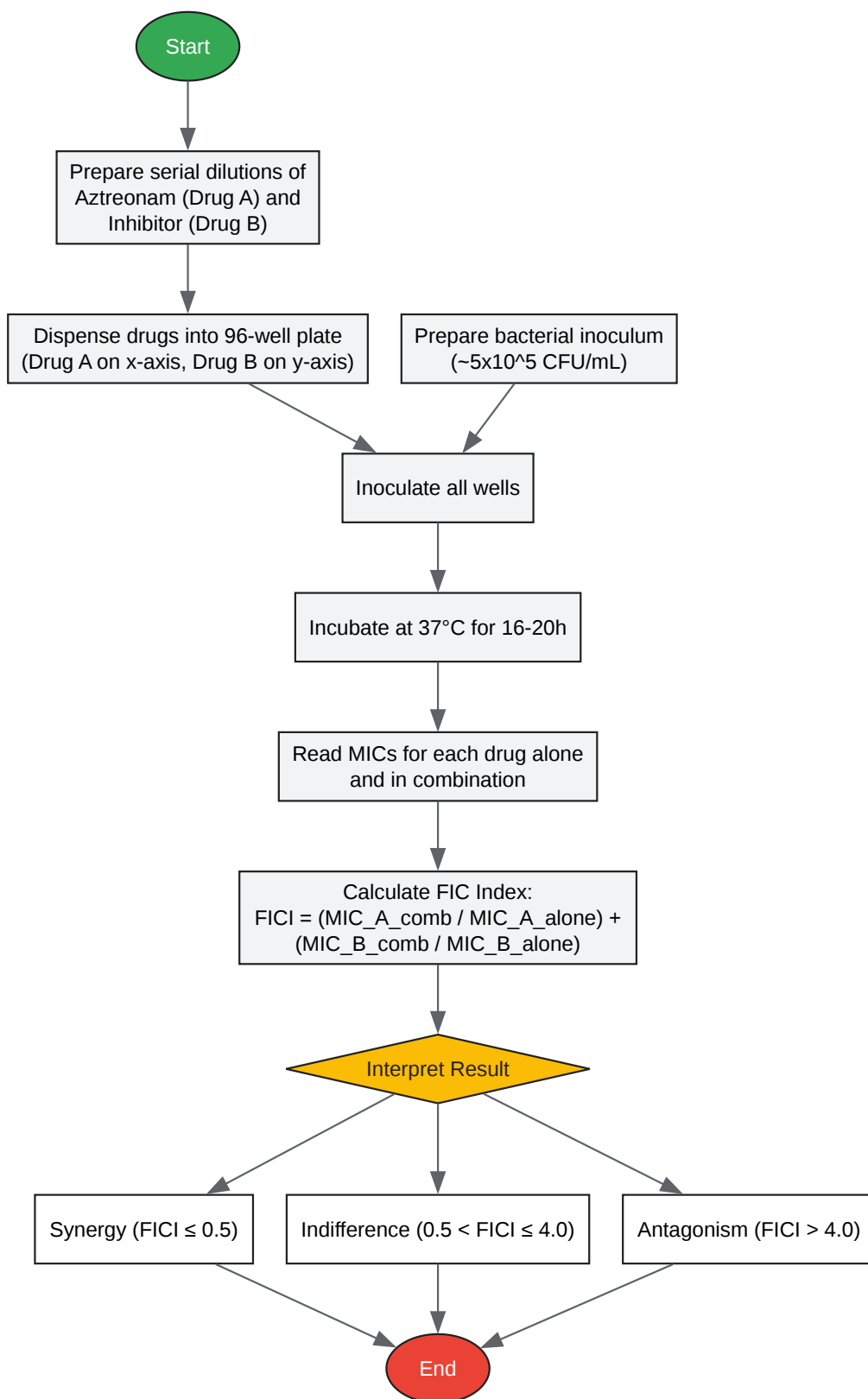
### Broth Microdilution Checkerboard Assay

The checkerboard assay is a quantitative method to determine the Fractional Inhibitory Concentration (FIC) index, which defines the nature of the drug interaction.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Protocol:

- Preparation of Reagents:
  - Prepare stock solutions of **aztreonam** and the novel  $\beta$ -lactamase inhibitor in an appropriate solvent.
  - Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[17\]](#)
- Plate Setup:
  - Use a 96-well microtiter plate.
  - Along the x-axis, create two-fold serial dilutions of **aztreonam** in CAMHB.
  - Along the y-axis, create two-fold serial dilutions of the  $\beta$ -lactamase inhibitor.[\[17\]](#)[\[18\]](#)
  - The resulting plate will contain a grid of wells with varying concentrations of both agents, alone and in combination. Include wells for growth control (no drug) and sterility controls.
- Inoculation and Incubation:

- Inoculate each well with the prepared bacterial suspension.
- Incubate the plate at 35-37°C for 16-20 hours.
- Reading Results:
  - Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
- Calculation of FIC Index:
  - Calculate the FIC for each drug:
    - FIC of **Aztreonam** ( $FIC_a$ ) = (MIC of **Aztreonam** in combination) / (MIC of **Aztreonam** alone)
    - FIC of Inhibitor ( $FIC_e$ ) = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
  - Calculate the FIC Index (FICI) for each combination:  $FICI = FIC_a + FIC_e$ .[\[17\]](#)[\[20\]](#)
- Interpretation:
  - Synergy:  $FICI \leq 0.5$
  - Additive/Indifference:  $0.5 < FICI \leq 4.0$
  - Antagonism:  $FICI > 4.0$ [\[17\]](#)[\[20\]](#)



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Caption: Workflow for the Checkerboard Synergy Assay.

## Time-Kill Assay

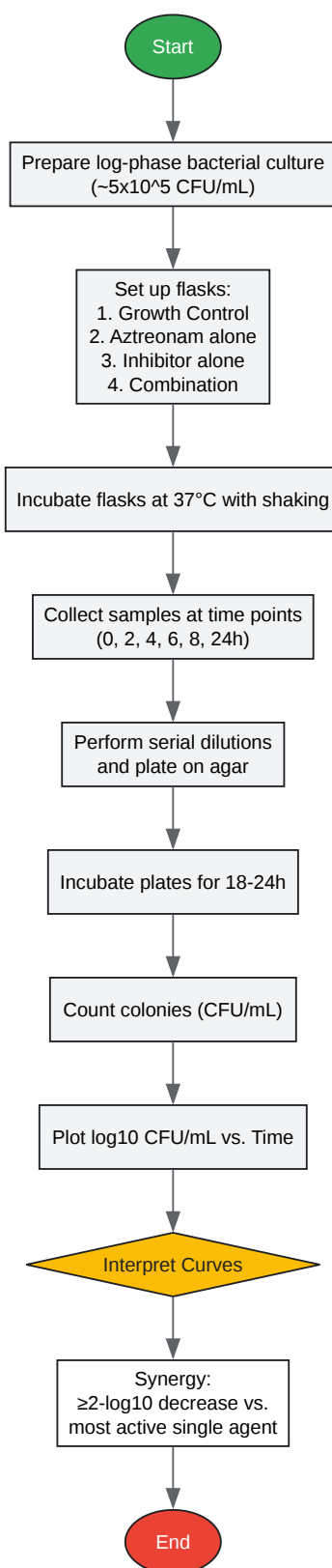
Time-kill assays provide dynamic information on the rate of bacterial killing and are considered a gold standard for assessing bactericidal synergy.[\[21\]](#)[\[22\]](#)

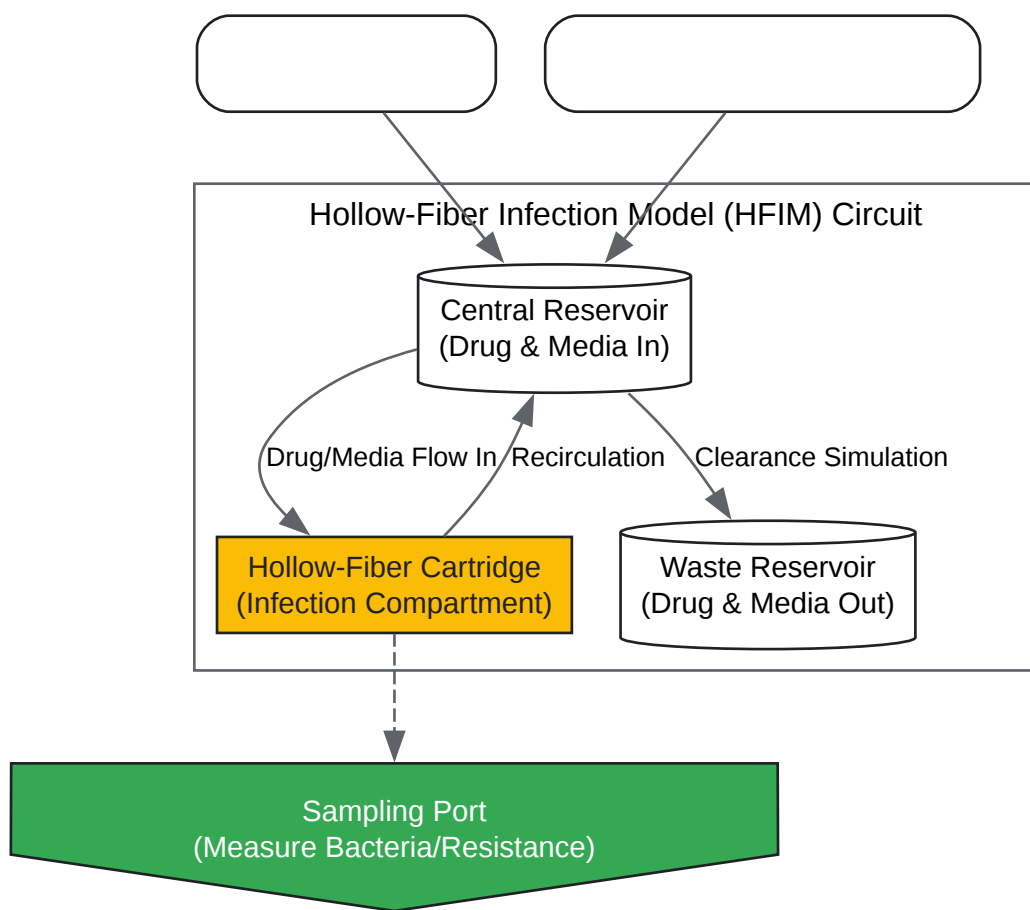
Protocol:

- Preparation:
  - Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
  - Dilute the culture to a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL in flasks containing pre-warmed CAMHB.[\[21\]](#)
- Experimental Setup:
  - Prepare flasks with the following conditions:
    - Growth control (no drug)
    - **Aztreonam** alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
    - Inhibitor alone
    - **Aztreonam** + Inhibitor combination
- Incubation and Sampling:
  - Incubate all flasks in a shaking incubator at 37°C.
  - Collect aliquots from each flask at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[\[21\]](#)
- Viable Cell Counting:
  - Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
  - Plate the dilutions onto Mueller-Hinton agar plates.

- Incubate the plates for 18-24 hours at 37°C and count the resulting colonies (CFU/mL).
- Data Analysis and Interpretation:
  - Plot the  $\log_{10}$  CFU/mL versus time for each condition.
  - Synergy is typically defined as a  $\geq 2$ - $\log_{10}$  decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[\[21\]](#)[\[22\]](#)
  - Antagonism is defined as a  $\geq 2$ - $\log_{10}$  increase in CFU/mL with the combination compared to the most active single agent.







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